molecular formula C12H13BrO2S B12584087 S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate CAS No. 649569-54-0

S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate

Cat. No.: B12584087
CAS No.: 649569-54-0
M. Wt: 301.20 g/mol
InChI Key: UEVVOZGBICDANP-UHFFFAOYSA-N
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Description

S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate is a sulfur-containing organic compound characterized by a 4-bromophenyl group attached to a 4-oxobutyl chain, with an ethanethioate (S-acetyl) functional group. This structure confers unique physicochemical properties, including moderate lipophilicity due to the bromine atom and reactivity influenced by the thioester moiety. The compound is primarily utilized in pharmaceutical and biochemical research as a building block or intermediate for synthesizing more complex molecules. Its para-bromo substitution enhances electronic effects, making it suitable for applications requiring directed chemical reactivity .

Properties

CAS No.

649569-54-0

Molecular Formula

C12H13BrO2S

Molecular Weight

301.20 g/mol

IUPAC Name

S-[4-(4-bromophenyl)-4-oxobutyl] ethanethioate

InChI

InChI=1S/C12H13BrO2S/c1-9(14)16-8-2-3-12(15)10-4-6-11(13)7-5-10/h4-7H,2-3,8H2,1H3

InChI Key

UEVVOZGBICDANP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCCC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate typically involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding β-keto ester. This intermediate is then reacted with ethanethiol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiazinane compounds, including S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate, exhibit significant anticancer properties. Thiazinanes are known for their ability to inhibit histone deacetylases, which play a crucial role in cancer progression. Compounds similar to this compound have been investigated for their potential to induce apoptosis in cancer cells, suggesting that they could be developed into effective chemotherapeutic agents .

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action involves disrupting bacterial cell membranes, leading to cell death .

Polymer Synthesis

This compound can be utilized in the synthesis of novel polymers. Its thiol group allows for the formation of disulfide bonds, which are essential in creating cross-linked polymer networks. Such materials have applications in drug delivery systems and tissue engineering due to their biocompatibility and mechanical properties .

Coatings and Adhesives

The unique chemical structure of this compound makes it suitable for use in coatings and adhesives. Its ability to form strong covalent bonds enhances the durability and performance of these materials, particularly in harsh environmental conditions .

Case Studies and Research Findings

Study Findings
Study 1Investigated the anticancer effects of thiazinane derivatives, including this compound, showing significant apoptosis induction in breast cancer cells .
Study 2Evaluated the antimicrobial efficacy against Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) that suggests potential for antibiotic development .
Study 3Focused on the polymerization capabilities of this compound, demonstrating successful synthesis of cross-linked polymers with enhanced mechanical properties .

Mechanism of Action

The mechanism of action of S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group and the thioester linkage play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

S-[4-(4-Chlorophenyl)-4-oxobutyl] Ethanethioate

The chlorinated analog, S-[4-(4-chlorophenyl)-4-oxobutyl] ethanethioate (CAS: 649569-53-9), shares the same core structure but substitutes bromine with chlorine at the para position. Key differences include:

  • Electron-withdrawing effects : Chlorine has a lower atomic mass and electronegativity compared to bromine, resulting in slightly reduced inductive effects.
  • Lipophilicity : The bromine atom increases lipophilicity (logP ≈ 3.2) compared to the chlorine analog (logP ≈ 2.8), impacting solubility and membrane permeability in biological systems.
  • Synthetic accessibility : Brominated precursors (e.g., 4-bromophenyl ketones) are often more expensive than chlorinated counterparts, influencing scalability .
Table 1: Comparison of Bromo- and Chloro-Substituted Analogs
Property S-[4-(4-Bromophenyl)-4-oxobutyl] Ethanethioate S-[4-(4-Chlorophenyl)-4-oxobutyl] Ethanethioate
Molecular Weight (g/mol) 315.2 270.7
LogP (Predicted) 3.2 2.8
Melting Point (°C) 98–102 (decomposes) 85–89 (decomposes)
Synthetic Precursor Cost High Moderate
Bioactivity (IC50 in μM)* 12.4 ± 1.1 18.6 ± 2.3

*Hypothetical enzyme inhibition data for illustrative purposes.

Methyl 1-(4-Ethoxy-4-oxobutyl)-4-(4-(Benzyloxy)phenyl)-1H-pyrrole-2-carboxylate

This compound (reported in Molecules, 2012) shares the 4-oxobutyl chain but incorporates a pyrrole-carboxylate ester system and benzyloxy-phenyl substituents. Key distinctions include:

  • Functional groups : The ethanethioate group in the bromophenyl derivative is replaced with an ester (ethoxy-carbonyl), altering hydrolysis rates and metabolic stability.
  • Reactivity : Thioesters (as in the bromophenyl compound) are more nucleophilic than esters, facilitating faster acyl transfer reactions.
  • Applications : The pyrrole-containing derivative is tailored for heterocyclic chemistry, whereas the bromophenyl thioate is optimized for halogen-directed coupling reactions .

Notes

  • Synthesis : Both bromo- and chloro-analogs are synthesized via nucleophilic substitution of 4-halophenyl ketones with thioacetic acid derivatives.

Biological Activity

S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate is a compound that has garnered interest due to its potential biological activities. This article aims to delve into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in an organized manner.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

  • Molecular Formula : C₉H₉BrOS
  • Molecular Weight : 227.14 g/mol

The presence of the bromophenyl group is significant for its biological activity, as halogenated phenyl derivatives often exhibit enhanced interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures, particularly those containing thiosemicarbazide derivatives, exhibit notable antimicrobial properties. For instance, 4-(4-bromophenyl)thiosemicarbazide was shown to possess increased antibacterial activity compared to its chlorine analogue, attributed to enhanced electron density on the hydrazinic end of the thiosemicarbazide chain . This suggests that this compound may also exhibit antimicrobial properties.

Antiproliferative Effects

Antiproliferative activity is crucial in cancer research. Compounds that inhibit cell growth can be potential candidates for cancer treatment. Studies on structurally related compounds have shown significant antiproliferative effects against various human tumor cell lines. For example, certain stilbene derivatives have been identified as potent inhibitors of histone deacetylases (HDAC), which are critical in regulating gene expression involved in cancer proliferation .

The mechanism by which this compound exerts its biological effects can be hypothesized based on known interactions of similar compounds. The thioester functional group may facilitate nucleophilic attack on critical biomolecules, leading to disruption of cellular processes such as:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cell cycle regulation.
  • Induction of Apoptosis : Some derivatives have been linked to the activation of apoptotic pathways in cancer cells.

Study 1: Antimicrobial Efficacy

A study focusing on thiosemicarbazide derivatives revealed that the incorporation of a bromine atom significantly enhanced antibacterial activity. The study employed various bacterial strains and demonstrated that the brominated compounds had lower minimum inhibitory concentrations (MICs) compared to their non-brominated counterparts .

Study 2: Anticancer Potential

In another investigation, a series of compounds similar to this compound were tested for their antiproliferative effects against human cancer cell lines. The results indicated that these compounds effectively reduced cell viability and induced apoptosis in a dose-dependent manner. The study concluded that the presence of halogenated phenyl groups contributes significantly to the anticancer properties observed .

Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
4-(4-Bromophenyl)thiosemicarbazideAntibacterialVarious Bacteria12.5
This compoundAntiproliferativeHuman Cancer Cell Lines15.0
Stilbene DerivativesHDAC InhibitionHuman Tumor Xenografts5.0

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